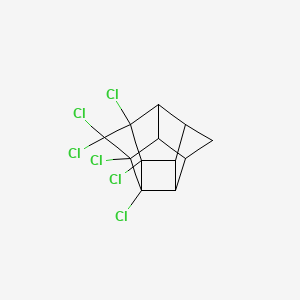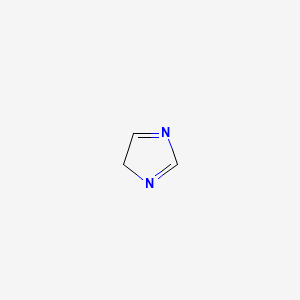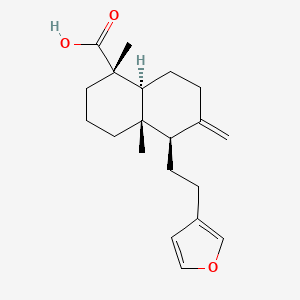
Polyalthic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyalthic acid is a natural product found in Potamogeton lucens, Acanthostyles buniifolius, and other organisms with data available.
Scientific Research Applications
Antiglycation Potential
Polyalthic acid, a furano-diterpene isolated from Daniella oliveri, has been studied for its potential to inhibit the formation of advanced glycation end-products (AGEs). However, it showed a negative antiglycation potential compared to standard inhibitors, indicating that it may not contribute significantly to antiglycation activity and could even trigger glycation, leading to complications (Atolani & Olatunji, 2014).
Antileishmanial and Antitrypanosomal Activity
Research has been conducted on the synthesis of polyalthic acid derivatives and their efficacy against Leishmania donovani and Trypanosoma brucei. Polyalthic acid displayed significant activity in these assays, suggesting its potential for treating neglected diseases (Mizuno et al., 2015).
Antinociceptive and Anti-inflammatory Effects
A study on rats highlighted the significant antinociceptive, antiallodynic, antihyperalgesic, and anti-inflammatory effects of polyalthic acid. The mechanisms behind these effects involved the participation of opioid receptors and guanylate cyclase, suggesting potential therapeutic applications (Rodríguez-Silverio et al., 2021).
Antiproliferative Activity in Cancer Cells
Research incorporating polyalthic acid into polymeric nanoparticles showed that it could reduce cell proliferation more efficiently than free polyalthic acid, especially in MCF-7 breast cancer cells. This suggests its potential as a selective cytostatic and genotoxic agent against certain cancer cells (Chibas et al., 2019).
properties
Product Name |
Polyalthic acid |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m1/s1 |
InChI Key |
ZQHJXKYYELWEOK-UMGGQSCQSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
synonyms |
polyalthic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



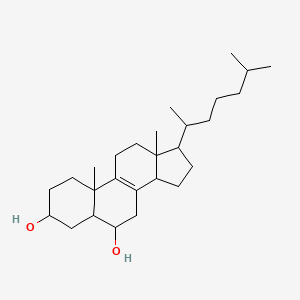
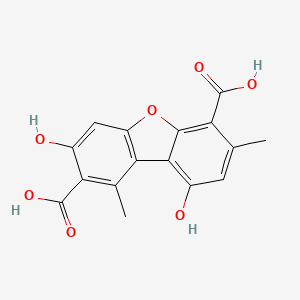
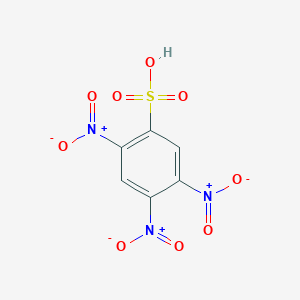
![(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(3R,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1253000.png)
![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
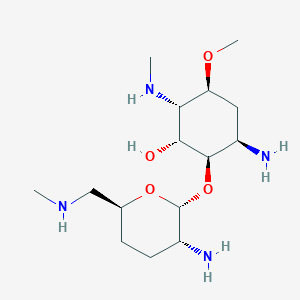
![(4R,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1253003.png)
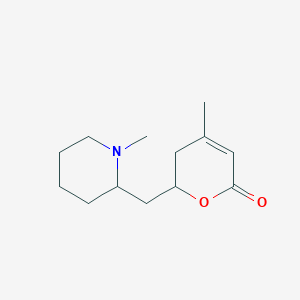
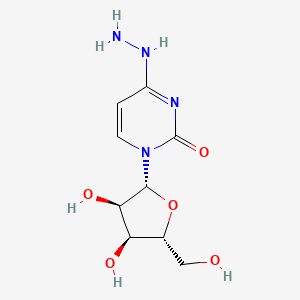
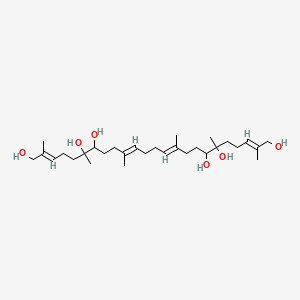
![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1253014.png)
![(1R,5R)-1beta-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3alpha-ol](/img/structure/B1253016.png)
